![molecular formula C15H14Cl2O4 B106421 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol CAS No. 40542-32-3](/img/structure/B106421.png)
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol, also known as CL-316243, is a synthetic compound that has been extensively studied for its potential use in treating obesity and metabolic disorders.
Applications De Recherche Scientifique
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol has been extensively studied for its potential use in treating obesity and metabolic disorders. It has been shown to increase energy expenditure and decrease food intake in animal models, making it a promising candidate for the development of anti-obesity drugs.
Mécanisme D'action
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol acts as a selective agonist of the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in decreased fat accumulation and increased energy expenditure.
Effets Biochimiques Et Physiologiques
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol has been shown to induce a number of biochemical and physiological effects in animal models, including increased oxygen consumption, decreased respiratory exchange ratio, and increased fatty acid oxidation. It has also been shown to decrease insulin resistance and improve glucose tolerance, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol is its selectivity for the beta-3 adrenergic receptor, which minimizes off-target effects. However, its potency can vary depending on the species and tissue being studied, which can complicate experimental design and interpretation of results.
Orientations Futures
There are several potential future directions for research on 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol. One area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists for the treatment of obesity and metabolic disorders. Another area of interest is the exploration of the effects of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol on other physiological systems, such as the cardiovascular and nervous systems. Additionally, there is potential for the use of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol as a tool for studying the beta-3 adrenergic receptor and its downstream signaling pathways.
Méthodes De Synthèse
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol can be synthesized through a multi-step process involving the condensation of 2,4,6-trichlorophenol with 5-chloro-2-hydroxy-3-(hydroxymethyl)benzaldehyde, followed by reduction with sodium borohydride and subsequent protection of the resulting diol with acetonide. The final step involves deprotection with acid to yield the desired compound.
Propriétés
Numéro CAS |
40542-32-3 |
|---|---|
Nom du produit |
4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol |
Formule moléculaire |
C15H14Cl2O4 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
4-chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H14Cl2O4/c16-12-2-8(14(20)10(4-12)6-18)1-9-3-13(17)5-11(7-19)15(9)21/h2-5,18-21H,1,6-7H2 |
Clé InChI |
DLFXILXMXGKZRE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl |
SMILES canonique |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl |
Synonymes |
3,3’-Methylenebis[5-chloro-2-hydroxybenzyl Alochol; 3,3’-Methylenebis[5-chloro-2-hydroxybenzenemethanol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



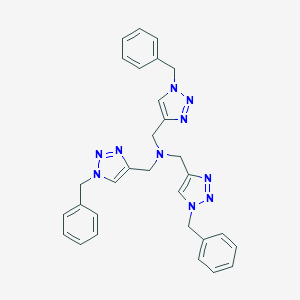
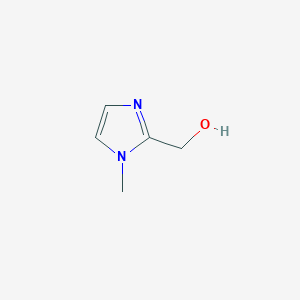
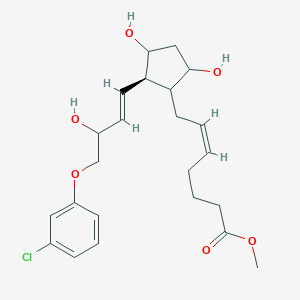
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
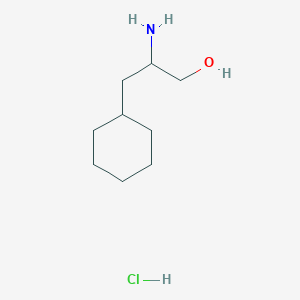
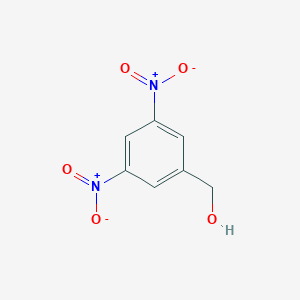
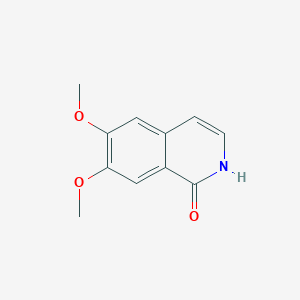
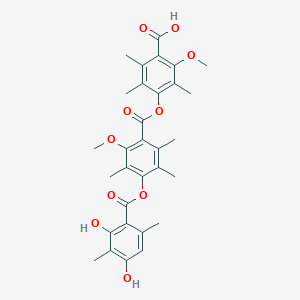
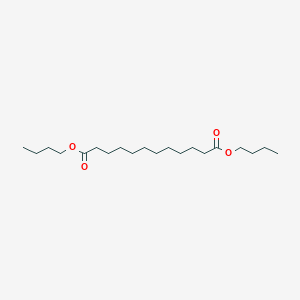
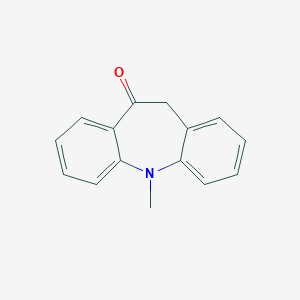
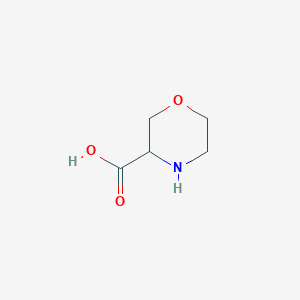
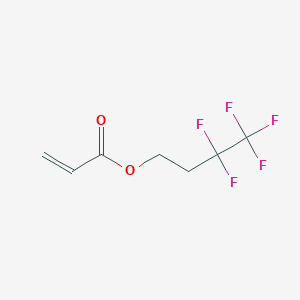
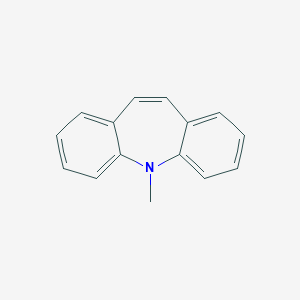
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)